molecular formula C6H2Br2F2 B2587350 1,3-Dibromo-2,4-difluorobenzene CAS No. 219926-41-7

1,3-Dibromo-2,4-difluorobenzene

Cat. No. B2587350
CAS RN: 219926-41-7
M. Wt: 271.887
InChI Key: BWTOBPAYDSAFAG-UHFFFAOYSA-N
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Description

“1,3-Dibromo-2,4-difluorobenzene” is a chemical compound with the molecular formula C6H2Br2F2 . It has a molecular weight of 271.88 . This compound is used in various chemical reactions and has been used in the preparation of other compounds .


Synthesis Analysis

The synthesis of “1,3-Dibromo-2,4-difluorobenzene” can be achieved through various methods. One common method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-2,4-difluorobenzene” consists of a benzene ring with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 4 positions .


Chemical Reactions Analysis

“1,3-Dibromo-2,4-difluorobenzene” undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It also participates in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

“1,3-Dibromo-2,4-difluorobenzene” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a boiling point of 145-146 °C and a melting point of -4 °C .

Scientific Research Applications

Organic Synthesis and Reagent

1,3-Dibromo-2,4-difluorobenzene serves as a valuable reagent in organic synthesis. Researchers use it to introduce specific functional groups into target molecules. Its bromine and fluorine atoms can participate in diverse reactions, such as electrophilic aromatic substitution or cross-coupling reactions. By leveraging its unique substitution pattern, chemists can create novel compounds for pharmaceuticals, agrochemicals, and materials .

Building Block for Drug Discovery

The compound’s structural features make it an attractive building block for drug discovery. Medicinal chemists can modify its core structure to design potential drug candidates. By strategically substituting other functional groups, they can fine-tune properties like lipophilicity, solubility, and binding affinity. Researchers explore its derivatives as potential anticancer agents, antivirals, or enzyme inhibitors .

Electrochemical Analysis

1,3-Dibromo-2,4-difluorobenzene has been employed as a solvent in electrochemical studies. Its relatively high dielectric constant and chemical inertness make it suitable for analyzing transition metal complexes. Researchers investigate redox processes, electrode kinetics, and electrocatalysis using this compound as a solvent .

Materials Science

In materials science, this compound finds applications due to its unique properties. Researchers explore its use as a precursor for functional materials, such as conducting polymers or luminescent materials. By incorporating it into polymer matrices, they can tailor properties like thermal stability, optical behavior, and charge transport .

Coordination Chemistry

1,3-Dibromo-2,4-difluorobenzene acts as a ligand in coordination chemistry. Its halogen atoms can coordinate with metal ions, forming stable complexes. These complexes serve as catalysts, sensors, or molecular switches. Researchers investigate their reactivity, selectivity, and catalytic activity in various reactions .

Fluorinated Building Blocks

Fluorinated compounds play a crucial role in drug development and materials science. 1,3-Dibromo-2,4-difluorobenzene, with its fluorine atoms, contributes to the pool of available fluorinated building blocks. Researchers use it to introduce fluorine-containing moieties into complex molecules, enhancing their pharmacokinetics or material properties .

Future Directions

“1,3-Dibromo-2,4-difluorobenzene” has potential applications in the synthesis of various organic compounds. For example, it has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process . It also has potential applications in the field of organic solar cells .

properties

IUPAC Name

1,3-dibromo-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTOBPAYDSAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,4-difluorobenzene

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